2-Amino Nevirapine

Beschreibung

BenchChem offers high-quality 2-Amino Nevirapine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino Nevirapine including the price, delivery time, and more detailed information at info@benchchem.com.

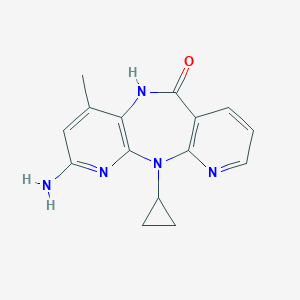

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O/c1-8-7-11(16)18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,16,18)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQLXAMOFWQAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445491 | |

| Record name | 2-Amino Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284686-15-3 | |

| Record name | 2-Amino Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino Nevirapine: Structure, Properties, and Analysis

This technical guide provides a comprehensive overview of 2-Amino Nevirapine, a known metabolite and impurity of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, and relevant experimental methodologies.

Chemical Structure and Identification

2-Amino Nevirapine is a derivative of Nevirapine, characterized by the presence of an amino group on the pyridinyl ring. Its formal chemical name is 2-Amino-11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one.[3][4]

Caption: Chemical structure of 2-Amino Nevirapine.

Table 1: Chemical Identifiers for 2-Amino Nevirapine and Nevirapine

| Identifier | 2-Amino Nevirapine | Nevirapine |

| IUPAC Name | 2-Amino-11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one[3][4] | 11-cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2′,3′-e][1][2]diazepin-6-one[5] |

| CAS Number | 284686-15-3[3][4][6] | 129618-40-2[1] |

| Molecular Formula | C₁₅H₁₅N₅O[3][4] | C₁₅H₁₄N₄O[1] |

| Synonyms | - | Viramune, NVP, BI-RG-587[7] |

Physicochemical Properties

Experimental data for the physicochemical properties of 2-Amino Nevirapine are not extensively available in public literature. However, some properties have been computationally predicted. For comparative purposes, the well-documented properties of the parent drug, Nevirapine, are also provided.

Table 2: Physicochemical Properties of 2-Amino Nevirapine and Nevirapine

| Property | 2-Amino Nevirapine (Experimental data not available) | Nevirapine |

| Molecular Weight | 281.31 g/mol (Computed) | 266.30 g/mol [1] |

| Appearance | Yellow Solid | White to off-white crystalline powder |

| Melting Point | Not Available | 246.5 ± 0.5 °C[8] |

| Boiling Point | Not Available | 415.4 ± 45.0 °C at 760 mmHg |

| Water Solubility | Not Available | ~0.1 mg/mL[8] |

| Solubility in Organic Solvents | Not Available | Soluble in DMSO (≥22 mg/mL)[1]; Dichloromethane (10 mg/mL)[9] |

| logP (Octanol/Water) | 1.6 (XLogP3, Computed) | 2.0 |

Biological Activity and Mechanism of Action

Mechanism of Action of Nevirapine

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[10] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, which is allosteric to the active site.[5] This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and preventing the conversion of viral RNA to DNA.[10]

Caption: Simplified signaling pathway of Nevirapine's mechanism of action.

Biological Role of 2-Amino Nevirapine

2-Amino Nevirapine is recognized as a metabolite of Nevirapine.[3] While Nevirapine itself is a potent inhibitor of HIV-1 RT, the antiviral activity of its metabolites, including 2-Amino Nevirapine, has not been extensively characterized. Generally, the metabolic transformation of drugs can lead to compounds with reduced, altered, or occasionally enhanced biological activity. Studies on other Nevirapine metabolites, such as 12-hydroxynevirapine and 4-carboxynevirapine, have shown significantly reduced inhibition of HIV-RT compared to the parent drug.[11] It is plausible that 2-Amino Nevirapine also possesses diminished antiretroviral activity.

Metabolism of Nevirapine

Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2B6 being the major contributors.[12][13] The metabolism involves the formation of several hydroxylated metabolites, including 2-, 3-, 8-, and 12-hydroxynevirapine. These phase I metabolites can then undergo phase II metabolism, such as glucuronidation, for excretion.[13] The formation of 2-Amino Nevirapine is a result of these metabolic processes, though the specific enzymatic steps leading to the amino-derivative are less well-defined in the available literature than the hydroxylation pathways.

Caption: Simplified metabolic pathway of Nevirapine.

Synthesis and Experimental Protocols

Synthesis

As a metabolite, 2-Amino Nevirapine is biosynthesized in vivo. For research purposes, it can be obtained as a reference standard from specialized chemical suppliers.[3][4]

Experimental Protocol: Analytical Method for Quantification

The quantification of 2-Amino Nevirapine in biological matrices or as an impurity in bulk Nevirapine can be achieved using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol based on methods developed for Nevirapine and its other metabolites.[4]

Objective: To quantify the concentration of 2-Amino Nevirapine in a sample matrix.

Materials and Reagents:

-

2-Amino Nevirapine reference standard

-

Nevirapine and its other known metabolites (for specificity assessment)

-

Internal standard (e.g., a deuterated analogue or a structurally similar compound)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or ammonium acetate (for mobile phase modification)

-

Sample matrix (e.g., plasma, urine, or dissolved bulk drug)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector, or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Reversed-phase C18 column (e.g., 50 x 2.1 mm, 5 µm particle size).

Procedure:

-

Standard and Sample Preparation:

-

Prepare stock solutions of 2-Amino Nevirapine and the internal standard in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by spiking the sample matrix with known concentrations of 2-Amino Nevirapine.

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

-

For biological samples, perform a protein precipitation step by adding cold acetonitrile, followed by vortexing and centrifugation.

-

Transfer the supernatant for analysis.

-

-

Chromatographic Conditions (HPLC):

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: Start with a low percentage of Mobile Phase B, and gradually increase to elute the analyte.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Column Temperature: 25-40 °C.

-

Injection Volume: 5-20 µL.

-

Detection: Monitor the UV absorbance at a wavelength determined by the UV spectrum of 2-Amino Nevirapine.

-

-

Mass Spectrometry Conditions (LC-MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM):

-

Determine the precursor ion (the protonated molecule [M+H]⁺) of 2-Amino Nevirapine.

-

Identify a stable and abundant product ion after collision-induced dissociation (CID).

-

Set the mass spectrometer to monitor the specific precursor-to-product ion transition for 2-Amino Nevirapine and the internal standard.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of 2-Amino Nevirapine in the unknown samples by interpolation from the calibration curve.

-

Caption: A generalized experimental workflow for the analysis of 2-Amino Nevirapine.

Conclusion

2-Amino Nevirapine is a key metabolite and impurity of the antiretroviral drug Nevirapine. While it shares a core chemical structure with its parent compound, the addition of an amino group likely alters its physicochemical properties and biological activity. This guide provides a foundational understanding of 2-Amino Nevirapine for research and drug development purposes. Further experimental studies are warranted to fully characterize its properties, develop specific synthesis protocols, and definitively ascertain its biological activity profile.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemwhat.com [chemwhat.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. A liquid chromatography/atmospheric pressure ionization tandem mass spectrometry quantitation method for nevirapine and its two oxidative metabolites, 2-hydroxynevirapine and nevirapine 4-carboxylic acid, and pharmacokinetics in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-dose nevirapine: safety, pharmacokinetics, and antiviral effect in patients with human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-AMino Nevirapine | 284686-15-3 [chemicalbook.com]

- 7. Nevirapine Impurities | SynZeal [synzeal.com]

- 8. Solvated Crystalline Forms of Nevirapine: Thermoanalytical and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation and Characterisation of Nevirapine Oral Nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GSRS [precision.fda.gov]

- 13. ClinPGx [clinpgx.org]

- 14. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 15. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Hypothetical Synthesis of 2-Amino Nevirapine from Nevirapine Precursors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a hypothetical synthetic pathway for 2-Amino Nevirapine. To date, a specific, peer-reviewed synthesis for this compound directly from Nevirapine or its immediate precursors has not been prominently reported in publicly accessible scientific literature. The proposed methodologies are based on established chemical principles and analogous reactions reported for similar heterocyclic systems. All experimental protocols are illustrative and would require significant optimization and validation in a laboratory setting.

Executive Summary

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone in the treatment of HIV-1 infection. The exploration of its derivatives is crucial for the development of new analogues with potentially improved efficacy, resistance profiles, or reduced side effects. This technical guide details a plausible, albeit hypothetical, synthetic route to 2-Amino Nevirapine, a novel derivative. The proposed synthesis involves a two-step approach commencing from a modified Nevirapine precursor, employing a key palladium-catalyzed Buchwald-Hartwig amination reaction. This document provides in-depth, theoretical experimental protocols, tabulated data based on analogous transformations, and detailed workflow diagrams to guide potential research and development in this area.

Proposed Synthetic Pathway

The metabolic pathways of Nevirapine primarily involve hydroxylation at various positions, with no significant formation of a 2-amino metabolite reported. Therefore, a direct biological conversion is unlikely. A chemical synthesis approach is necessary. A direct amination of the Nevirapine core is challenging due to the relative inertness of the C-H bonds on the pyridine rings to direct amination.

A more feasible strategy involves the introduction of an amino group via a precursor bearing a suitable leaving group at the 2-position. The established synthesis of Nevirapine utilizes 2-chloro-3-amino-4-picoline as a key building block. By theoretically substituting this with a 2,X-dihalogenated pyridine precursor, it is plausible to first construct a "2-Chloro-Nevirapine" analogue, which can then undergo a selective amination reaction.

The proposed two-step synthesis is as follows:

-

Step 1: Synthesis of 2-Chloro-11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[2,3-b:2',3'-e][1][2]diazepin-6-one (2-Chloro-Nevirapine). This step involves the condensation of a di-halogenated pyridine with 2-cyclopropylamino-3-aminopyridine.

-

Step 2: Buchwald-Hartwig Amination of 2-Chloro-Nevirapine. The 2-chloro substituent is then converted to a primary amine using a palladium-catalyzed cross-coupling reaction with an ammonia surrogate.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 2-Chloro-Nevirapine

Reaction Principle: This step is analogous to the established synthesis of Nevirapine, involving the formation of an amide bond followed by an intramolecular cyclization.

Materials:

-

2,6-Dichloronicotinoyl chloride

-

2-(Cyclopropylamino)-3-aminopyridine

-

Triethylamine (Et3N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Toluene

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Silica Gel for column chromatography

-

Hexanes

-

Ethyl Acetate

Procedure:

-

To a solution of 2-(cyclopropylamino)-3-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 2,6-dichloronicotinoyl chloride (1.1 eq) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude amide intermediate.

-

Purify the intermediate by flash column chromatography on silica gel (Hexanes:Ethyl Acetate gradient).

-

To a suspension of the purified amide (1.0 eq) in anhydrous toluene, add sodium hydride (1.5 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Heat the reaction mixture to 110 °C and stir for 6 hours.

-

Cool the reaction to room temperature and quench carefully with methanol, followed by water.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (Hexanes:Ethyl Acetate gradient) to afford 2-Chloro-Nevirapine.

Step 2: Synthesis of 2-Amino Nevirapine via Buchwald-Hartwig Amination

Reaction Principle: This step utilizes a palladium-catalyzed cross-coupling reaction to form the C-N bond at the 2-position of the pyridine ring. Benzophenone imine is used as an ammonia surrogate, which is subsequently hydrolyzed to yield the primary amine.

Materials:

-

2-Chloro-Nevirapine

-

Benzophenone imine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Hydrochloric Acid (2 M)

-

Sodium Hydroxide (2 M)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica Gel for column chromatography

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, combine 2-Chloro-Nevirapine (1.0 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).

-

Add anhydrous toluene, followed by benzophenone imine (1.2 eq) and sodium tert-butoxide (1.4 eq).

-

Heat the reaction mixture to 100 °C and stir for 18 hours.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Dissolve the crude residue in tetrahydrofuran (THF) and add 2 M HCl. Stir at room temperature for 2 hours to effect hydrolysis of the imine.

-

Neutralize the reaction mixture with 2 M NaOH and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (Dichloromethane:Methanol gradient) to yield 2-Amino Nevirapine.

Data Presentation (Hypothetical)

The following tables summarize the expected quantitative data for the proposed synthesis, based on yields and purities reported for analogous reactions in the literature.

Table 1: Summary of Reactants and Expected Products

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) | Expected Purity (%) |

| 1 | 2,6-Dichloronicotinoyl chloride, 2-(Cyclopropylamino)-3-aminopyridine | Et3N, NaH | 2-Chloro-Nevirapine | 60-70 | >95 |

| 2 | 2-Chloro-Nevirapine | Pd2(dba)3, Xantphos, Benzophenone imine, NaOtBu | 2-Amino Nevirapine | 70-80 | >98 |

Table 2: Analytical Characterization Data (Predicted)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Predicted MS (m/z) |

| 2-Chloro-Nevirapine | C15H13ClN4O | 300.74 | Signals corresponding to aromatic protons, cyclopropyl group, and methyl group. | Aromatic, carbonyl, and aliphatic carbons. | 301.08 [M+H]⁺ |

| 2-Amino Nevirapine | C15H14N5O | 280.30 | Shift in aromatic signals due to NH2 group, appearance of a broad singlet for NH2 protons. | Shift in aromatic carbon signals. | 281.12 [M+H]⁺ |

Mandatory Visualizations

Proposed Synthetic Workflow

Caption: Proposed two-step synthetic workflow for 2-Amino Nevirapine.

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination step.

Conclusion

This technical guide presents a scientifically plausible, though hypothetical, pathway for the synthesis of 2-Amino Nevirapine. By leveraging established synthetic methodologies, namely a modified Nevirapine synthesis and a subsequent Buchwald-Hartwig amination, this document provides a foundational framework for researchers aiming to explore this novel derivative. The provided protocols, data tables, and diagrams are intended to serve as a starting point for further investigation and experimental validation. The successful synthesis of 2-Amino Nevirapine could open new avenues in the development of next-generation NNRTIs.

References

Formation of 2-Amino Nevirapine: A Technical Guide to a Key Process-Related Impurity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation of 2-amino nevirapine, a potential process-related impurity encountered during the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), nevirapine. Understanding the genesis of such impurities is critical for the development of robust and well-controlled manufacturing processes for active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of the synthetic routes to nevirapine, postulates a plausible mechanism for the formation of 2-amino nevirapine, and presents relevant analytical methodologies for impurity profiling.

Introduction to Nevirapine and its Impurities

Nevirapine is a cornerstone therapeutic agent in the management of HIV-1 infection. Its synthesis, like that of many complex organic molecules, can give rise to a spectrum of process-related impurities. These impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation of the final API. Regulatory bodies mandate stringent control over impurity levels in pharmaceutical products to ensure their safety and efficacy. While several impurities of nevirapine are well-documented (e.g., Nevirapine EP Impurity A, B, C, and D), the formation of 2-amino nevirapine presents a unique challenge due to the potential for its formation through a subtle rearrangement of the core nevirapine structure.

Synthetic Pathways to Nevirapine

Several synthetic strategies for nevirapine have been reported, primarily involving the condensation of substituted pyridine precursors. A common and illustrative route involves the reaction of 2-chloro-3-amino-4-picoline with a derivative of 2-chloronicotinic acid, followed by cyclization. Understanding the reagents and conditions of these synthetic steps is fundamental to hypothesizing the formation of impurities.

A widely employed synthetic approach can be summarized as follows:

-

Amide Formation: Reaction of 2-chloro-3-amino-4-picoline with 2-chloronicotinoyl chloride (or a related activated derivative of 2-chloronicotinic acid) to form the key intermediate, 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide.

-

Amination: Displacement of the 2-chloro substituent on the nicotinamide ring with cyclopropylamine.

-

Cyclization: Intramolecular ring closure, typically facilitated by a strong base such as sodium hydride, to yield the tricyclic nevirapine core.

The following diagram illustrates a general synthetic workflow for nevirapine:

Proposed Mechanism for the Formation of 2-Amino Nevirapine

The formation of 2-amino nevirapine as a process-related impurity is not explicitly detailed in readily available literature. However, based on the chemical structure of nevirapine, which contains a cyclic amide (lactam) functionality, a plausible mechanism for its formation is through a Hofmann rearrangement .

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This reaction typically proceeds via an isocyanate intermediate and is promoted by a halogenating agent (like bromine or N-bromosuccinimide) in the presence of a strong base.

While the primary synthesis of nevirapine does not intentionally include reagents for a Hofmann rearrangement, trace amounts of reactive species or specific reaction conditions could potentially trigger this transformation as a side reaction.

The proposed pathway is as follows:

-

N-Halogenation: The amide nitrogen in the nevirapine lactam ring could be halogenated by a reactive halogen species, potentially arising from starting materials or side reactions involving reagents like thionyl chloride (used to prepare the acid chloride).

-

Deprotonation: A strong base present in the reaction mixture (e.g., sodium hydride used for cyclization) could deprotonate the N-haloamide.

-

Rearrangement: The resulting anion undergoes rearrangement, with migration of the pyridyl group to the nitrogen and loss of the halide ion, to form an isocyanate intermediate.

-

Hydrolysis: The isocyanate intermediate is then hydrolyzed by water present during the work-up or from the reaction medium to form a carbamic acid.

-

Decarboxylation: The carbamic acid spontaneously decarboxylates to yield the final 2-amino nevirapine impurity.

The following diagram illustrates this proposed mechanism:

Experimental Protocols

Detailed experimental protocols for the specific formation and quantification of 2-amino nevirapine are not publicly available. However, the following sections provide representative protocols for the synthesis of nevirapine and the general analysis of its impurities, which can be adapted for the study of 2-amino nevirapine.

General Synthesis of Nevirapine

This is a representative protocol and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide

To a solution of 2-chloro-3-amino-4-picoline in a suitable aprotic solvent (e.g., dichloromethane or toluene), an equimolar amount of 2-chloronicotinoyl chloride is added dropwise at a controlled temperature (e.g., 0-5 °C). A base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct. The reaction mixture is stirred until completion (monitored by TLC or HPLC). The product is then isolated by filtration and washed with an appropriate solvent.

Step 2: Synthesis of N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide

The intermediate from Step 1 is dissolved in a suitable solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone) and treated with an excess of cyclopropylamine. The reaction is heated to facilitate the nucleophilic aromatic substitution. The progress of the reaction is monitored by HPLC. Upon completion, the product is isolated by precipitation or extraction.

Step 3: Cyclization to Nevirapine

The product from Step 2 is dissolved in a dry, high-boiling aprotic solvent such as diglyme. To this solution, a strong base, typically sodium hydride (as a dispersion in mineral oil), is added portion-wise at an elevated temperature. The reaction is stirred at high temperature until the cyclization is complete. The reaction is then carefully quenched with water or an alcohol, and the crude nevirapine is precipitated, filtered, and purified by recrystallization.

Analytical Method for Impurity Profiling

A common technique for the analysis of nevirapine and its impurities is High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Column: A reversed-phase column, such as a C18 column, is typically used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where nevirapine and its impurities have significant absorbance (e.g., around 280 nm).

-

Quantification: Impurities are quantified against a reference standard of nevirapine, and their levels are typically reported as a percentage of the main peak area. The limit of detection (LOD) and limit of quantitation (LOQ) for the method should be established to ensure sensitivity for detecting trace impurities.

Quantitative Data on Nevirapine Impurities

While specific quantitative data for the formation of 2-amino nevirapine is not available in the public domain, the table below summarizes typical limits for other known impurities in nevirapine drug substance, providing a context for the level of control required in the manufacturing process.

| Impurity Name | Typical Reporting Threshold (%) | Typical Identification Threshold (%) | Typical Qualification Threshold (%) |

| Nevirapine EP Impurity A | 0.05 | 0.10 | 0.15 |

| Nevirapine EP Impurity B | 0.05 | 0.10 | 0.15 |

| Nevirapine EP Impurity C | 0.05 | 0.10 | 0.15 |

| Nevirapine EP Impurity D | 0.05 | 0.10 | 0.15 |

| Unspecified Impurities | 0.05 | 0.10 | - |

| Total Impurities | - | - | ≤ 1.0 |

Note: These are general thresholds based on ICH guidelines and may vary depending on the specific product and regulatory requirements.

Conclusion

The formation of 2-amino nevirapine during the synthesis of nevirapine is a plausible side reaction that warrants consideration during process development and control. The proposed mechanism via a Hofmann rearrangement of the nevirapine lactam provides a chemically sound hypothesis for its genesis. While direct experimental evidence for this specific transformation as an impurity-forming pathway is not yet published, understanding this potential route is crucial for scientists and researchers. By implementing robust analytical methods and carefully controlling reaction conditions, particularly the presence of potential halogenating agents and the strength of the base used, the formation of this and other impurities can be minimized, ensuring the quality, safety, and efficacy of the final nevirapine drug product. Further investigation into forced degradation studies specifically targeting the Hofmann rearrangement conditions could provide definitive evidence and quantitative data on the formation of 2-amino nevirapine.

An In-Depth Technical Guide on the Physicochemical Characteristics of 2-Amino Nevirapine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino Nevirapine is a key metabolite and synthetic intermediate of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. A thorough understanding of the physicochemical properties of 2-Amino Nevirapine is crucial for its synthesis, purification, formulation, and for studying its metabolic fate and potential biological activities. This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2-Amino Nevirapine, including its chemical identity, and available data on its physical and chemical properties.

Chemical Identity and Structure

The foundational information for 2-Amino Nevirapine is its precise chemical identity.

| Property | Value |

| IUPAC Name | 2-Amino-11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one[3] |

| CAS Number | 284686-15-3[3] |

| Chemical Formula | C₁₅H₁₅N₅O[3] |

| Molecular Weight | 281.31 g/mol [3] |

| Appearance | Yellow Solid |

Physicochemical Properties

This section details the available quantitative data on the physicochemical properties of 2-Amino Nevirapine. It is important to note that while some experimental data is available for the parent compound Nevirapine, much of the specific data for 2-Amino Nevirapine is based on predictions and requires experimental validation.

| Property | Value | Source |

| Melting Point | 217-220 °C (decomposes) | Predicted |

| Boiling Point | Not available | - |

| Solubility | DMF (Very Slightly, Heated), DMSO (Very Slightly, Heated) | Qualitative |

| pKa | 11.67 ± 0.20 | Predicted |

| XLogP3 | 1.6 | Computed |

| Topological Polar Surface Area | 84.1 Ų | Computed |

| Hydrogen Bond Donor Count | 2 | Computed |

| Hydrogen Bond Acceptor Count | 5 | Computed |

Experimental Protocols

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A standard method for its determination is Differential Scanning Calorimetry (DSC) .

Protocol:

-

Calibrate the DSC instrument using indium and zinc standards.

-

Accurately weigh 2-5 mg of the 2-Amino Nevirapine sample into an aluminum pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Solubility Determination

The solubility of a compound in various solvents is essential for developing purification and formulation strategies. The shake-flask method is a common technique for determining equilibrium solubility.

Protocol:

-

Add an excess amount of 2-Amino Nevirapine to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Filter the resulting saturated solution to remove any undissolved solid.

-

Determine the concentration of 2-Amino Nevirapine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a widely used method for pKa determination.

Protocol:

-

Dissolve a known amount of 2-Amino Nevirapine in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Monitor the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

-

The pKa value is determined from the inflection point of the resulting titration curve.

Synthesis and Analytical Workflows

Synthesis of 2-Amino Nevirapine

2-Amino Nevirapine is an intermediate in the preparation of Nevirapine metabolites and can be synthesized from 2-Nitro Nevirapine. The general synthetic pathway involves the reduction of the nitro group to an amino group.

Figure 1: Synthetic pathway for 2-Amino Nevirapine.

A detailed experimental protocol for this transformation would typically involve:

-

Dissolving 2-Nitro Nevirapine in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Adding a reducing agent, such as hydrogen gas in the presence of a palladium on carbon catalyst (H₂/Pd-C) or a chemical reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid.

-

Stirring the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Filtering off the catalyst (if used) and removing the solvent under reduced pressure.

-

Purifying the crude product by recrystallization or column chromatography to obtain pure 2-Amino Nevirapine.

Analytical Workflow for 2-Amino Nevirapine

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification and purity assessment of 2-Amino Nevirapine. A typical workflow for analyzing 2-Amino Nevirapine in a sample matrix (e.g., a reaction mixture or biological sample) is outlined below.

Figure 2: General HPLC workflow for 2-Amino Nevirapine analysis.

A validated HPLC method for 2-Amino Nevirapine would specify the following:

-

Column: A reversed-phase column, such as a C18 column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where 2-Amino Nevirapine has significant absorbance.

-

Injection Volume: A fixed volume, typically 10-20 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.

Metabolic Pathway of Nevirapine

2-Amino Nevirapine is a product of the metabolism of Nevirapine. The biotransformation of Nevirapine primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. The major metabolic pathways involve hydroxylation at various positions on the molecule, followed by glucuronidation. While 2-hydroxynevirapine is a known metabolite, the direct formation of 2-Amino Nevirapine from Nevirapine in vivo is less well-documented and may represent a minor pathway or a subsequent transformation of a primary metabolite.

Figure 3: Simplified metabolic pathway of Nevirapine.

Conclusion

This technical guide has summarized the currently available physicochemical information for 2-Amino Nevirapine. While its fundamental chemical identity is well-established, there is a clear need for more extensive experimental data to validate the predicted properties and to fully characterize this important molecule. The provided experimental protocols offer a starting point for researchers to generate this much-needed data. A comprehensive understanding of the physicochemical characteristics of 2-Amino Nevirapine will undoubtedly facilitate its use in drug development and metabolic research.

References

The Enigmatic Profile of 2-Amino Nevirapine: An Overview of Available Data

Despite a thorough review of scientific literature and chemical databases, specific information regarding the biological activity, synthesis, and experimental protocols for 2-Amino Nevirapine is not available in published research. This suggests that this particular derivative of Nevirapine may not have been synthesized or, if it has, its biological properties have not been characterized and reported in peer-reviewed literature. Therefore, a detailed technical guide on the biological activity of 2-Amino Nevirapine cannot be constructed at this time.

Nevirapine is a well-established non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] Its mechanism of action involves binding to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's activity and prevents viral replication.[2] The synthesis of Nevirapine is a multi-step process that utilizes key building blocks, one of which is 2-chloro-3-amino-4-picoline (CAPIC).[3][4][5] While this precursor contains an amino group, it is important to distinguish it from a direct amino-substituted Nevirapine derivative.

The structure-activity relationship (SAR) of Nevirapine has been a subject of interest to medicinal chemists, with various modifications being explored to enhance its efficacy, resistance profile, and safety.[6][7][8][9][10] These studies have investigated the impact of substitutions at different positions of the Nevirapine scaffold. However, the specific introduction of an amino group at the 2-position does not appear to be a widely explored or reported modification.

Research on other amino-derivatives of Nevirapine is also limited in the public domain. One study mentions "9-aminonevirapine," indicating that amino substitutions at other positions have been synthesized and studied to some extent.[11] This particular study compared the inhibitory effects of 9-aminonevirapine and another compound on HIV-1 reverse transcriptase, suggesting that they may interact with the enzyme through different mechanisms.[11]

Metabolites of Nevirapine have been extensively studied, with hydroxylated derivatives being common.[12][13] These metabolites can undergo further oxidation to form reactive quinoid species that can form adducts with amino acids.[12][14] This area of research is focused on understanding the mechanisms of Nevirapine-induced toxicity.

Given the absence of data for 2-Amino Nevirapine, this guide will instead provide a comprehensive overview of the parent compound, Nevirapine, covering its established biological activity, mechanism of action, and relevant experimental data. This information will serve as a foundational resource for researchers and drug development professionals interested in the broader class of NNRTIs and the Nevirapine scaffold.

Biological Activity of Nevirapine

Nevirapine is a potent and specific inhibitor of HIV-1 reverse transcriptase.[1] It does not inhibit HIV-2 reverse transcriptase or eukaryotic DNA polymerases.[1]

Antiviral Activity

The antiviral activity of Nevirapine has been demonstrated in various cell-based assays. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Cell Line | Virus Strain | Reference |

| EC50 | 0.09 µM | - | HIV-1 | [15] |

| Mean IC50 of resistant virus | 15.8 µM | - | Nevirapine-resistant HIV-1 | [16] |

EC50 (50% effective concentration): The concentration of a drug that gives half-maximal response. IC50 (50% inhibitory concentration): The concentration of an inhibitor where the response (or binding) is reduced by half.

Mechanism of Action

Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme.[2] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its DNA polymerase activity.

The following diagram illustrates the simplified mechanism of action of Nevirapine.

References

- 1. Nevirapine | aidsmap [aidsmap.com]

- 2. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 6. Structure activity relationship(SAR) studies of Nevirapine using computational methods [morressier.com]

- 7. Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [ri.conicet.gov.ar]

- 8. researchgate.net [researchgate.net]

- 9. Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differences in the inhibition of human immunodeficiency virus type 1 reverse transcriptase DNA polymerase activity by analogs of nevirapine and [2',5'-bis-O-(tert-butyldimethylsilyl)-3'-spiro-5"-(4"-amino-1", 2"-oxathiole-2",2"-dioxide] (TSAO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Synthesis and anti-HIV activity of nevirapine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-dose nevirapine: safety, pharmacokinetics, and antiviral effect in patients with human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino Nevirapine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Amino Nevirapine, a molecule of significant interest in the context of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. 2-Amino Nevirapine is primarily recognized as a metabolite and a process impurity in the synthesis of Nevirapine. Understanding its chemical properties, formation, and analytical detection is crucial for the quality control of Nevirapine manufacturing and for a complete toxicological and metabolic profile of the parent drug.

Core Data Presentation

A summary of the key quantitative data for 2-Amino Nevirapine is presented below, alongside the parent compound, Nevirapine, for comparative analysis.

| Property | 2-Amino Nevirapine | Nevirapine |

| CAS Number | 284686-15-3[1][2] | 129618-40-2 |

| Molecular Formula | C₁₅H₁₅N₅O[1] | C₁₅H₁₄N₄O |

| Molecular Weight | 281.31 g/mol [1] | 266.30 g/mol |

| Synonyms | 2-Amino-11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][3][4]diazepin-6-one[2] | 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][3][4]diazepin-6-one |

| Appearance | Yellow Solid | White to off-white crystalline powder |

Synthesis and Formation

Detailed experimental protocols for the dedicated synthesis of 2-Amino Nevirapine are not extensively available in peer-reviewed literature, as it is primarily considered an impurity. However, its formation is intrinsically linked to the synthesis of Nevirapine.

Nevirapine Synthesis Overview

The synthesis of Nevirapine typically involves the condensation of 2-chloro-3-amino-4-picoline with a substituted nicotinic acid derivative, followed by cyclization. Several synthetic routes have been developed to improve yield and reduce impurities.

A common pathway involves the reaction of 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide with cyclopropylamine, followed by cyclization with a strong base like sodium hydride.

Caption: Generalized synthetic pathway for Nevirapine.

Formation of 2-Amino Nevirapine

Experimental Protocols

Due to the limited public information on 2-Amino Nevirapine as a standalone compound, detailed experimental protocols are primarily focused on the detection and quantification of impurities, including 2-Amino Nevirapine, within the Nevirapine active pharmaceutical ingredient (API).

Analytical Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of Nevirapine and its impurities.

Objective: To detect and quantify 2-Amino Nevirapine and other related substances in a Nevirapine sample.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer (pH adjusted)

-

Water (HPLC grade)

-

Reference standards for Nevirapine and its known impurities, including 2-Amino Nevirapine.

Chromatographic Conditions (Illustrative Example):

-

Mobile Phase: A gradient mixture of phosphate buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of 2-Amino Nevirapine reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions to establish a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the Nevirapine API sample in the mobile phase or a suitable solvent to a known concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the 2-Amino Nevirapine peak in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of 2-Amino Nevirapine using the calibration curve.

Caption: General workflow for the analytical determination of 2-Amino Nevirapine.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available data on the specific biological activity and signaling pathways of 2-Amino Nevirapine. Its effects are generally considered in the broader context of the safety and efficacy profile of the parent drug, Nevirapine.

Nevirapine's Mechanism of Action

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds directly to a pocket in the reverse transcriptase enzyme of HIV-1, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its activity and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

Caption: Mechanism of action of Nevirapine as an NNRTI.

The biological impact of 2-Amino Nevirapine, if any, would need to be investigated through dedicated pharmacological and toxicological studies. As a metabolite, its contribution to the overall therapeutic or adverse effect profile of Nevirapine is currently not well-defined in the public domain.

Conclusion

2-Amino Nevirapine is a known impurity and metabolite of the antiretroviral drug Nevirapine. While its fundamental physicochemical properties have been characterized, there is a notable absence of in-depth research into its specific synthesis, biological activity, and experimental protocols. The primary focus of existing literature remains on the parent compound, Nevirapine. For researchers and professionals in drug development, the significance of 2-Amino Nevirapine currently lies in its role as a critical quality attribute to be monitored during the manufacturing and quality control of Nevirapine. Further investigation is warranted to fully elucidate the pharmacological and toxicological profile of 2-Amino Nevirapine.

References

Unraveling the Genesis of 2-Amino Nevirapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the origins of the 2-Amino Nevirapine impurity, a molecule of interest in the quality control and safety assessment of the antiretroviral drug Nevirapine. While direct literature detailing the precise formation of this specific impurity is scarce, this document synthesizes available information on Nevirapine's synthesis, degradation, and metabolism to provide a scientifically grounded understanding of its potential origins.

Introduction to Nevirapine and Its Impurities

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or as metabolites formed in the body. Regulatory bodies mandate the identification and control of impurities to ensure patient safety.

The 2-Amino Nevirapine impurity (CAS 284686-15-3) is a known reference standard, suggesting its relevance in the quality control of Nevirapine. Understanding its formation is crucial for developing control strategies during drug manufacturing and for assessing its potential biological significance.

Potential Origins of 2-Amino Nevirapine

The formation of 2-Amino Nevirapine can be postulated through two primary routes: as a metabolic product or as a process-related impurity arising from the synthesis of Nevirapine.

Metabolic Pathway: A Plausible Origin

The most scientifically plausible origin of 2-Amino Nevirapine is as a metabolic derivative of Nevirapine. The metabolism of Nevirapine is well-documented and primarily involves oxidative pathways mediated by cytochrome P450 enzymes (CYP3A4 and CYP2B6) in the liver.[1][2][3]

The established metabolic cascade involves the formation of several hydroxylated metabolites, including 2-hydroxy-nevirapine.[1][3] This phenolic metabolite can undergo further oxidation to form a highly reactive electrophilic quinone-imine intermediate.[4][5] Such reactive intermediates are known to form covalent adducts with bionucleophiles, such as amino acid residues in proteins.[5] It is therefore scientifically conceivable that this quinone-imine intermediate could react with an endogenous source of ammonia or an amino group to form the 2-Amino Nevirapine derivative.

Synthetic Pathway: A Theoretical Possibility

The synthesis of Nevirapine typically involves the condensation of two key pyridine-based intermediates: a 2-substituted nicotinic acid derivative and 2-chloro-3-amino-4-picoline.[6] While patents on Nevirapine synthesis focus on maximizing yield and minimizing known impurities, the formation of 2-Amino Nevirapine is not explicitly mentioned as a common process-related impurity.[1][7][8]

However, the introduction of an amino group at the 2-position of a pyridine ring is a known chemical transformation. For instance, the Chichibabin reaction can introduce an amino group onto a pyridine ring using sodium amide.[9] It is theoretically possible that under certain process conditions, or due to the presence of specific reagents or impurities, a side reaction leading to the formation of 2-Amino Nevirapine could occur. For example, if the starting material, 2-chloronicotinic acid, were to be contaminated with a 2-amino analogue, or if a side reaction with an ammonia source occurred during the synthesis, it could potentially lead to the formation of this impurity.

Quantitative Data on Nevirapine Degradation

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. While no quantitative data for the formation of 2-Amino Nevirapine under stress conditions has been found in the reviewed literature, data for other degradants is available.

Table 1: Summary of Nevirapine Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Major Degradation Products Identified | Extent of Degradation | Reference |

| Acid Hydrolysis | 2 N HCl, 80°C, 8 hours | 2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid | ~20.9% total degradation, with the major product at ~14.5% | [7] |

| Base Hydrolysis | Not specified | No significant degradation observed | - | [7] |

| Oxidative | Not specified | No significant degradation observed | - | [7] |

| Thermal | 110°C, 24 hours | Unspecified degradation products | ~16.5% total degradation, with the major product at ~9.9% | [7] |

| Photolytic | Not specified | No significant degradation observed | - | [7] |

Experimental Protocols

The identification and quantification of Nevirapine and its impurities are typically performed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with UV or mass spectrometric detection.

General Protocol for Impurity Profiling of Nevirapine

This protocol is a representative example based on methodologies described in the literature and can be adapted for the analysis of 2-Amino Nevirapine, provided a reference standard is available.

Objective: To separate and quantify Nevirapine and its related impurities in a drug substance sample.

Instrumentation:

-

UPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS).

-

Data acquisition and processing software.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with a suitable buffer (e.g., 0.1% formic acid).

-

Mobile Phase B: Acetonitrile with a suitable buffer (e.g., 0.1% formic acid).

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute all components, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.6 mL/min.

-

Column Temperature: 30 - 40°C.

-

Injection Volume: 1 - 5 µL.

-

Detection: PDA detection at a wavelength of approximately 280 nm, or MS detection in positive ion mode, monitoring for the specific m/z of Nevirapine and its impurities.

Sample Preparation:

-

Prepare a stock solution of the Nevirapine drug substance in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Prepare a series of calibration standards of Nevirapine and the 2-Amino Nevirapine reference standard at known concentrations.

-

Prepare a spiked sample solution containing the Nevirapine drug substance and a known amount of the 2-Amino Nevirapine reference standard to verify peak identification and separation.

Data Analysis:

-

Identify the peaks corresponding to Nevirapine and 2-Amino Nevirapine based on their retention times compared to the reference standards.

-

Quantify the amount of 2-Amino Nevirapine in the drug substance sample using the calibration curve generated from the reference standard.

-

Report the level of the impurity as a percentage relative to the Nevirapine peak area or concentration.

Conclusion

The origin of the 2-Amino Nevirapine impurity is not definitively established in the current scientific literature. However, a strong scientific hypothesis points towards its formation as a metabolic by-product. The established metabolic pathway of Nevirapine to 2-hydroxy-nevirapine and its subsequent oxidation to a reactive quinone-imine intermediate provides a chemically plausible precursor. The reaction of this intermediate with an endogenous amino source would lead to the formation of 2-Amino Nevirapine.

While a synthetic origin cannot be entirely ruled out, there is currently no direct evidence to suggest it is a common process-related impurity. Further research, including in-vitro metabolic studies with 2-hydroxy-nevirapine in the presence of ammonia, and detailed analysis of Nevirapine synthesis mother liquors, would be necessary to definitively confirm the origin of this impurity. For drug development professionals, the availability of a reference standard for 2-Amino Nevirapine allows for its monitoring and control, ensuring the quality and safety of the final drug product, regardless of its origin.

References

- 1. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]

- 2. ClinPGx [clinpgx.org]

- 3. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinoid derivatives of the nevirapine metabolites 2-hydroxy- and 3-hydroxy-nevirapine: activation pathway to amino acid adducts - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 8. WO2012168949A2 - A process for preparation of nevirapine - Google Patents [patents.google.com]

- 9. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Degradation Pathways of 2-Amino Nevirapine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the degradation of the parent drug, Nevirapine (NVP). Direct studies on the degradation pathways of its analog, 2-Amino Nevirapine, are limited. This guide provides a detailed overview of NVP degradation as a predictive framework for understanding the potential degradation pathways of 2-Amino Nevirapine, supplemented with specific data where available.

Introduction

Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) pivotal in the combination therapy for HIV-1. The study of its degradation is crucial for ensuring its efficacy, safety, and quality. 2-Amino Nevirapine, an analog and potential metabolite, shares the core dipyridodiazepinone structure, suggesting that its degradation pathways may be similar to those of the parent compound. Understanding these pathways is essential for the development of stable formulations, prediction of metabolic fate, and identification of potential toxicities.

This document outlines the primary metabolic and physicochemical degradation pathways of Nevirapine, offering a robust model for predicting the behavior of 2-Amino Nevirapine. It includes summaries of quantitative data, detailed experimental protocols, and pathway visualizations to support research and development efforts.

Metabolic Degradation Pathways

The primary route of Nevirapine elimination in vivo is through extensive hepatic metabolism, predominantly mediated by the cytochrome P450 (CYP) enzyme system. This process involves multiple phases, leading to the formation of various metabolites, some of which are reactive and implicated in drug-induced toxicity.

Phase I: Oxidative Metabolism

Phase I metabolism of NVP is characterized by oxidation, leading to the formation of several hydroxylated metabolites. The main enzymes involved are CYP3A4 and CYP2B6, with minor contributions from CYP2D6, CYP3A5, and CYP2C9.[1]

The principal hydroxylated metabolites of Nevirapine are:

-

2-hydroxy-NVP (Primarily via CYP3A4)[1]

-

3-hydroxy-NVP (Primarily via CYP2B6)[1]

-

8-hydroxy-NVP [1]

-

12-hydroxy-NVP (Primarily via CYP3A4)[1]

For 2-Amino Nevirapine , it is hypothesized that it will also undergo hydroxylation, although the presence of the electron-donating amino group at the C-2 position may influence the regioselectivity of the CYP-mediated oxidation compared to the parent NVP.

Formation of Reactive Intermediates

A significant concern with NVP metabolism is the formation of reactive electrophilic intermediates, which can covalently bind to cellular macromolecules like proteins, potentially leading to idiosyncratic drug reactions such as hepatotoxicity and skin rash.[2][3]

Key reactive intermediates include:

-

Quinone Methide: Formed from the 12-hydroxy-NVP metabolite, this is considered a major pathway linked to NVP-induced skin rash.[3][4] The pathway involves sulfation of 12-hydroxy-NVP, followed by the loss of the sulfate group.

-

Arene Oxides/Quinone-imines: The 2-hydroxy and 3-hydroxy metabolites can be further oxidized to form reactive quinoid species.[1][5] Studies have shown that these intermediates can react with amino acids.[5] The oxidation of 2-hydroxy-NVP and 3-hydroxy-NVP can lead to a transient 2,3-NVP-quinone intermediate.[5]

Given its structure, 2-Amino Nevirapine that is hydroxylated at other positions could similarly be bioactivated to form reactive species. The amino group itself could also be a site for metabolic reactions.

Phase II: Conjugation

Following Phase I hydroxylation, the metabolites are typically conjugated with glucuronic acid by UGT enzymes to form more water-soluble compounds that are readily excreted in the urine.[1]

Visualization of Proposed Metabolic Pathway

The following diagram illustrates the proposed metabolic activation of 2-Amino Nevirapine, extrapolated from the known pathways of Nevirapine.

Caption: Proposed metabolic pathway for 2-Amino Nevirapine.

Physicochemical Degradation (Forced Degradation)

Forced degradation studies are essential for identifying potential degradation products, understanding the intrinsic stability of a drug molecule, and developing stability-indicating analytical methods.[6][7] Studies on Nevirapine have revealed its susceptibility to specific stress conditions.

Summary of Forced Degradation Data

The stability of Nevirapine varies significantly depending on the stress condition applied.

| Stress Condition | Reagents and Conditions | Degradation (%) | Key Degradation Products | Reference |

| Acid Hydrolysis | 2 N HCl, 80°C, 8 h | 20.91% | 2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid | [8] |

| Acid Hydrolysis | 1 M HCl, 80°C, 24 h | Significant | Three degradation products identified by LC/MS-MS | [9] |

| Base Hydrolysis | 2 N NaOH | No significant degradation | - | [8] |

| Oxidative | 30% H₂O₂ | No significant degradation | - | [8] |

| Oxidative | 3% H₂O₂, 25°C, 24 h | Significant | Three degradation products identified by LC/MS-MS | [9] |

| Thermal | 110°C, 24 h | 16.48% | - | [8] |

| Photolytic | UV light | No significant degradation | - | [8] |

Table 1: Summary of quantitative data from forced degradation studies of Nevirapine.

Key Degradation Pathways

-

Acidic Conditions: Nevirapine is most labile under acidic conditions, leading to the cleavage of the diazepine ring. The primary identified product is 2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid.[8]

-

Oxidative Conditions: While some studies report stability, others show that under specific oxidative stress, degradation does occur, leading to the formation of multiple products.[9]

-

Thermal Stress: The drug also shows susceptibility to thermal degradation.[8]

-

Basic, and Photolytic Conditions: Nevirapine is generally stable under basic and photolytic stress.[8] However, photocatalytic degradation can be achieved with specific catalysts.

It is anticipated that 2-Amino Nevirapine will exhibit a similar lability to acid hydrolysis due to the shared core structure. The amino group may slightly alter its susceptibility to oxidative and photolytic degradation.

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are representative protocols for forced degradation studies and the analytical methods used for quantification.

Protocol for Forced Degradation Study

This protocol is a composite based on methodologies described in the literature.[8][9]

Objective: To investigate the stability of the drug substance under various ICH-prescribed stress conditions.

Materials:

-

Drug Substance (e.g., 2-Amino Nevirapine)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Hydrogen Peroxide (H₂O₂)

-

High-purity water

-

Methanol or Acetonitrile (HPLC grade)

-

pH meter, reflux flasks, water bath, photostability chamber, oven.

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve the drug substance in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 1 M HCl.

-

Reflux the solution in a water bath at 80°C for 24 hours.

-

At appropriate time points (e.g., 2, 4, 8, 24 h), withdraw samples, cool to room temperature, and neutralize with an equivalent concentration of NaOH.

-

Dilute with mobile phase to the target analytical concentration.

-

-

Base Hydrolysis:

-

Repeat the procedure from step 2, using 1 M NaOH instead of HCl, and neutralize with HCl.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an appropriate concentration of H₂O₂ (e.g., 3%).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples and dilute to the target concentration.

-

-

Thermal Degradation:

-

Store the solid drug substance in an oven at a high temperature (e.g., 110°C) for 24 hours.

-

Also, reflux the stock solution at 80°C for 24 hours.

-

Dissolve/dilute samples to the target concentration.

-

-

Photolytic Degradation:

-

Expose the solid drug substance and the stock solution to UV light (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) in a photostability chamber.

-

A control sample should be kept in the dark.

-

Prepare samples for analysis.

-

-

Analysis: Analyze all stressed samples, along with a non-degraded control, using a validated stability-indicating HPLC or UPLC method (see Protocol 4.2).

Visualization of Forced Degradation Workflow

Caption: General workflow for a forced degradation study.

Protocol for Stability-Indicating UPLC Method

This protocol is based on a validated method for Nevirapine and its degradation products.[8]

Objective: To separate and quantify the parent drug from all potential degradation products.

Instrumentation & Conditions:

-

System: Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector.

-

Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.01M Potassium Dihydrogen Phosphate in water (pH adjusted to 3.0 with orthophosphoric acid).

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 80 20 2.0 0.4 80 20 10.0 0.4 20 80 12.0 0.4 20 80 12.5 0.4 80 20 | 15.0 | 0.4 | 80 | 20 |

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 2.0 µL.

-

Diluent: Water:Acetonitrile (50:50, v/v).

Procedure:

-

Standard Preparation: Prepare a standard solution of the drug substance in the diluent at a known concentration (e.g., 0.1 mg/mL).

-

Sample Preparation: Dilute the samples from the forced degradation study (Protocol 4.1) with the diluent to the same concentration as the standard.

-

Chromatography: Inject the standard and stressed samples into the UPLC system.

-

Data Analysis:

-

Determine the retention time of the parent drug from the standard chromatogram.

-

In the chromatograms of the stressed samples, identify the peak for the parent drug and any new peaks corresponding to degradation products.

-

Ensure baseline separation between the parent peak and all degradation product peaks.

-

Calculate the percentage of degradation using the peak area of the parent drug in the stressed sample compared to the control.

-

Perform peak purity analysis using the PDA detector to confirm that the parent peak is spectrally pure in the presence of its degradants.

-

Conclusion

The degradation of 2-Amino Nevirapine can be predicted with reasonable confidence by examining the established pathways of its parent compound, Nevirapine. The primary routes of degradation are expected to be CYP-mediated oxidative metabolism in vivo and hydrolysis under acidic conditions in vitro. Metabolic activation to reactive intermediates, such as quinone-imines, represents a significant pathway that may be linked to potential toxicity and warrants careful investigation.

The provided experimental protocols for forced degradation and stability-indicating UPLC analysis offer a robust framework for initiating laboratory studies. It is imperative that specific studies on 2-Amino Nevirapine are conducted to confirm these hypothesized pathways, definitively characterize its unique degradation products, and fully assess its stability profile. This knowledge is fundamental to the safe and effective development of 2-Amino Nevirapine as a potential therapeutic agent.

References

- 1. ClinPGx [clinpgx.org]

- 2. Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoid derivatives of the nevirapine metabolites 2-hydroxy- and 3-hydroxy-nevirapine: activation pathway to amino acid adducts - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 6. biopharminternational.com [biopharminternational.com]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine [scirp.org]

- 9. Stability-indicating UHPLC method for determination of nevirapine in its bulk form and tablets: identification of impurities and degradation kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino Nevirapine: A Review of Available Literature and a Comprehensive Analysis of the Parent Compound, Nevirapine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a review of the available scientific literature on 2-Amino Nevirapine. Due to the limited specific data on this particular analog, this document also presents an in-depth review of its parent compound, Nevirapine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI). This comprehensive analysis of Nevirapine will serve as a critical resource, offering valuable context and a robust foundation for research into its derivatives.

2-Amino Nevirapine: An Analog with Limited Characterization

2-Amino Nevirapine is a recognized analog of Nevirapine, identified by the CAS Number 284686-15-3.[1][2][3] It is commercially available as a research chemical.[4][5] The chemical name for this compound is 2-Amino-11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][6][7]diazepin-6-one.[1]

A study focused on Nevirapine analogs to mitigate metabolically linked hepatotoxicity evaluated a series of eight derivatives, including 2-Amino Nevirapine, for their inhibitory potency against HIV reverse transcriptase (HIV-RT).[4][5][8] In this screening, 2-Amino Nevirapine did not demonstrate significant inhibition of HIV-RT.[4][5][8]

Beyond this initial screening, the publicly available scientific literature lacks substantial data on the synthesis, detailed biological activity, mechanism of action, and pharmacokinetic profile of 2-Amino Nevirapine.

Nevirapine: An In-Depth Technical Review

Given the scarcity of data on 2-Amino Nevirapine, the following sections provide a comprehensive review of the parent compound, Nevirapine.

Synthesis of Nevirapine

The synthesis of Nevirapine has been approached through various routes, often focusing on improving yield and cost-effectiveness. A common strategy involves the condensation of two key pyridine precursors: 2-chloro-3-amino-4-picoline (CAPIC) and a derivative of 2-cyclopropylaminonicotinic acid.[7][9]

Key Synthetic Intermediates and Strategies:

-

2-Chloro-3-amino-4-picoline (CAPIC): A critical building block in many Nevirapine syntheses.[7]

-

2-Cyclopropylaminonicotinic acid (2-CAN) and its esters (e.g., Me-CAN): The second key precursor, which is coupled with CAPIC.[9]

-

One-Pot Synthesis: Streamlined processes have been developed where the formation of the amide intermediate and subsequent cyclization to form Nevirapine occur in a single solvent system, significantly improving efficiency.[10]

Experimental Protocol: A Representative Two-Step, One-Pot Synthesis of Nevirapine [10]

-

Amide Formation: Methyl 2-cyclopropylaminonicotinate (Me-CAN) and 2-chloro-3-amino-4-picoline (CAPIC) are reacted in a suitable solvent such as diglyme in the presence of a strong base like sodium hydride (NaH). This reaction forms the intermediate, 2-(cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine.

-

Cyclization: The reaction mixture containing the intermediate is then heated to effect ring closure, yielding crude Nevirapine.

-

Purification: The crude Nevirapine is purified using methods similar to those in established commercial processes to ensure high purity and the desired solid-state properties.

Mechanism of Action

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication.[11]

-

Allosteric Inhibition: Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Nevirapine does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic pocket located near the active site, known as the NNRTI binding pocket.[11]

-

Conformational Change: The binding of Nevirapine to this allosteric site induces a conformational change in the reverse transcriptase enzyme.

-

Inhibition of DNA Synthesis: This structural alteration disrupts the catalytic site and limits the mobility of the p66 subunit of the enzyme, thereby inhibiting the synthesis of viral DNA from the viral RNA template.

Caption: Mechanism of action of Nevirapine.

Antiviral Activity